
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound with the empirical formula C10H17NO2. It belongs to the class of indole derivatives, which are prevalent moieties found in natural products and drugs . This compound plays a significant role in cell biology and has attracted attention due to its potential biological activities.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the construction of the indole ring system. One common method is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The reaction proceeds under reflux in methanol (MeOH) and yields the tricyclic indole product.
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. the Fischer indole synthesis can be adapted for larger-scale production with appropriate modifications.
Chemical Reactions Analysis
5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substituents can be introduced at various positions on the pyridine ring.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis would require experimental data.
Scientific Research Applications
Medicine: Investigating its pharmacological properties, including anticancer effects or antimicrobial activity.
Chemistry: As a building block for the synthesis of other compounds.
Industry: Possible use in the development of agrochemicals or pharmaceutical intermediates.
Mechanism of Action
The exact mechanism by which 5-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While detailed comparisons are beyond the scope of this article, it’s essential to highlight the uniqueness of this compound. Similar compounds include other indole derivatives, such as indole alkaloids found in natural products.
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
tert-butyl 5-nitro-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h5H,4,6-7H2,1-3H3 |
InChI Key |
CBPRCCJOWWFOTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)

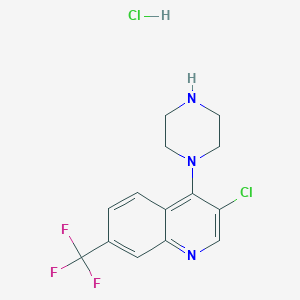
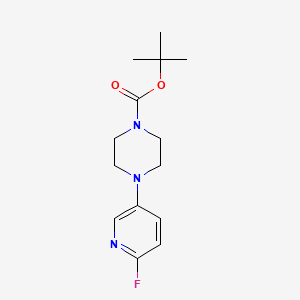
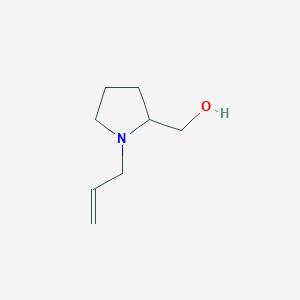
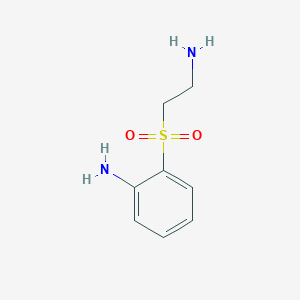
![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)

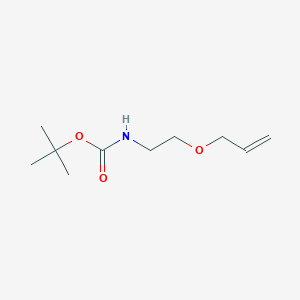

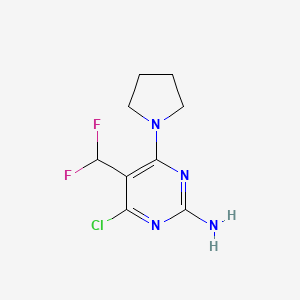
![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)
